molecular formula C12H17ClO6 B12609771 acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol CAS No. 647026-52-6

acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol

Cat. No.: B12609771
CAS No.: 647026-52-6
M. Wt: 292.71 g/mol
InChI Key: XDLWSYXSFMMDKZ-YCBDHFTFSA-N
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Description

Acetic Acid (CH₃COOH) is a simple carboxylic acid widely used as a solvent, metabolic intermediate, and industrial precursor. It is highly polar, miscible in water, and participates in biochemical pathways such as the citric acid cycle .

(1S)-1-(4-Chlorophenyl)ethane-1,2-diol (C₈H₉ClO₂, molecular weight 172.61 g/mol) is a chiral diol featuring a 4-chlorophenyl substituent. It is synthesized via the catalytic oxidation of 4-chlorostyrene with an 84% yield, forming a white solid . This compound serves as an intermediate in organic synthesis and pharmaceutical research, though its pharmacological activity remains unspecified in the literature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

647026-52-6

Molecular Formula

C12H17ClO6

Molecular Weight

292.71 g/mol

IUPAC Name

acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9ClO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1

InChI Key

XDLWSYXSFMMDKZ-YCBDHFTFSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)Cl

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a chiral diol precursor.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives .

Biology

  • Biological Activity : Research has indicated that (R)-p-chlorophenyl-1,2-ethanediol exhibits potential biological activity. Studies are ongoing to explore its interactions with biomolecules and its effects on cellular processes .

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic uses, particularly as a precursor in drug synthesis. Its biological properties may contribute to the development of new medications targeting various diseases .

Industry

  • Chemical Production : In industrial applications, (R)-p-chlorophenyl-1,2-ethanediol is utilized in the production of various chemical products and materials. Its unique properties make it valuable for specific applications in synthesis and research .

Case Study 1: Synthesis Optimization

Recent studies have focused on optimizing the synthesis of (R)-p-chlorophenyl-1,2-ethanediol using biocatalysis. Researchers successfully enhanced the yield and purity by controlling reaction conditions meticulously. The use of engineered enzymes has shown promising results in achieving high enantiomeric excess.

A study investigating the biological activity of (R)-p-chlorophenyl-1,2-ethanediol revealed its potential interactions with specific molecular targets. This research highlights the compound's role as a substrate for enzymes, leading to active metabolites that influence metabolic regulation .

Mechanism of Action

The mechanism of action of acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of the chiral center and the 4-chlorophenyl group influences its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs of (1S)-1-(4-Chlorophenyl)ethane-1,2-diol

The following table compares key structural analogs, highlighting substituent effects on properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Route
(1S)-1-(4-Chlorophenyl)ethane-1,2-diol 4-Cl 172.61 Synthetic intermediate 84% from 4-chlorostyrene
1-(4-Methoxyphenyl)ethane-1,2-diol 4-OCH₃ 168.19 Identified in heather honey Not specified
1-(4-Hydroxyphenyl)ethane-1,2-diol (p-HPG) 4-OH 154.17 Biomarker for neurotransmitter metabolism Not specified
1-(3,4-Dihydroxyphenyl)ethane-1,2-diol (DOPEG) 3,4-diOH 168.15 Noradrenaline metabolite Endogenous synthesis
1-(4-Trifluoromethylphenyl)ethane-1,2-diol 4-CF₃ 210.16 Potential fluorinated intermediate Listed in combinatorial libraries

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase molecular weight and may enhance stability toward oxidation compared to electron-donating groups (e.g., OCH₃, OH) .
  • Biological Relevance: Hydroxylated analogs (e.g., DOPEG, p-HPG) are critical in neurotransmitter turnover, while chlorinated derivatives lack reported bioactivity .

Physicochemical Properties

  • Solubility : The chlorophenyl group in (1S)-1-(4-chlorophenyl)ethane-1,2-diol reduces polarity compared to hydroxylated analogs (e.g., DOPEG), likely decreasing water solubility .
  • Reactivity : Chlorine substituents may direct electrophilic substitution reactions to the aromatic ring, whereas hydroxyl groups in analogs like DOPEG facilitate oxidation to carboxylic acids (e.g., DOPAC) .

Pharmacological and Metabolic Profiles

  • Acetic Acid : Central to metabolic pathways; its oxidized derivatives (e.g., acetyl-CoA) are ubiquitous in biochemistry .
  • (1S)-1-(4-Chlorophenyl)ethane-1,2-diol: No direct pharmacological data are available.
  • Neurotransmitter Analogs: DOPEG and MOPEG exhibit rapid turnover rates in the hypothalamus, contrasting with the inert glucuronides of other diols .

Biological Activity

Acetic acid; (1S)-1-(4-chlorophenyl)ethane-1,2-diol, also known by its CAS number 112927-45-4, is a compound that combines the functionalities of acetic acid and a chiral diol. Its molecular structure includes a chlorophenyl group, which significantly influences its biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in medicine and chemistry.

  • Molecular Formula : C10H12ClO3
  • Molecular Weight : Approximately 215.65 g/mol
  • Structural Features : The presence of both acetic acid and a chiral diol structure enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that acetic acid; (1S)-1-(4-chlorophenyl)ethane-1,2-diol exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens. Studies suggest that chlorinated compounds often possess enhanced antibacterial properties due to their ability to disrupt microbial cell membranes.
  • Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties. For instance, related compounds have demonstrated significant antiproliferative effects against cancer cell lines, with IC50 values suggesting effective inhibition of cell growth .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially influencing metabolic pathways. Its structure allows it to act as a substrate for various oxidoreductases, which could lead to the formation of active metabolites that modulate biological processes .

Antimicrobial Studies

A study on similar chlorinated phenolic compounds indicated that they could inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance membrane permeability, leading to increased antibacterial activity.

Anticancer Activity

Research has shown that analogs of acetic acid; (1S)-1-(4-chlorophenyl)ethane-1,2-diol exhibit significant cytotoxicity against human cancer cell lines such as HepG2 and MCF-7. For example:

  • HepG2 Cells : IC50 values around 9.6 µM have been reported for related compounds .
  • MCF-7 Cells : Similar studies indicate that these compounds can induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase .

The mechanism by which acetic acid; (1S)-1-(4-chlorophenyl)ethane-1,2-diol exerts its biological effects is likely multifaceted:

  • Enzymatic Interactions : It may serve as a substrate for enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : The compound could influence signaling pathways related to apoptosis and cell proliferation through interactions with specific receptors or enzymes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Acetic acid; 1-(4-bromophenyl)ethane-1,2-diolC10H12BrO3Antimicrobial
1-(2-Chlorophenyl)ethane-1,2-diolC10H12ClO3Anticancer
1-(4-Chlorophenyl)ethane-1,2-diolC10H12ClO3Enzyme inhibition

The unique combination of functionalities in acetic acid; (1S)-1-(4-chlorophenyl)ethane-1,2-diol sets it apart from other similar compounds, potentially enhancing its biological activity compared to simpler structures lacking either the acetic acid or chlorophenyl moiety.

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